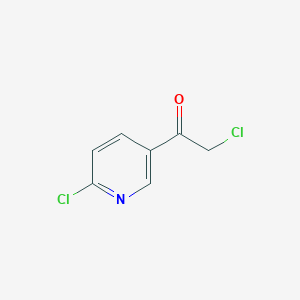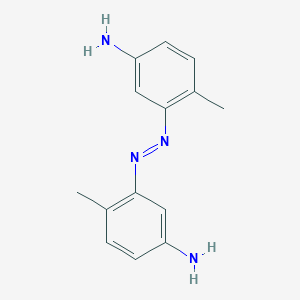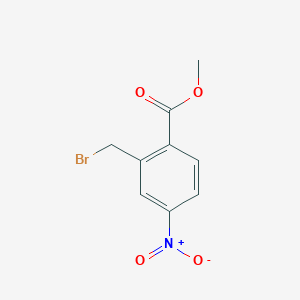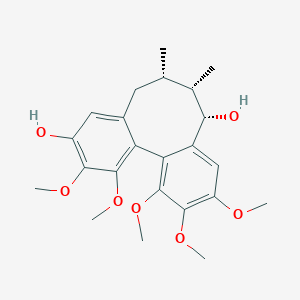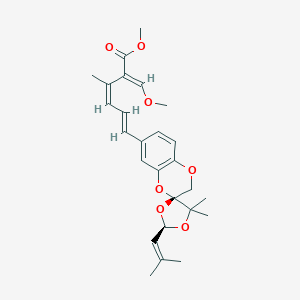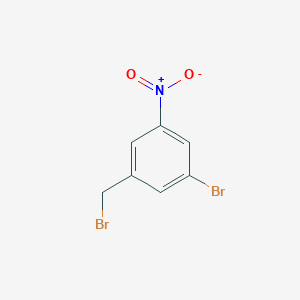
1-Bromo-3-(bromomethyl)-5-nitrobenzene
Vue d'ensemble
Description
1-Bromo-3-(bromomethyl)-5-nitrobenzene (BBN) is an organic compound belonging to the class of brominated nitrobenzenes. It is a colorless, crystalline solid with a molecular weight of 254.04 g/mol. BBN is an important intermediate for the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of polymers and other materials.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
1-Bromo-3-(bromomethyl)-5-nitrobenzene serves as a versatile building block in the synthesis of diverse organic compounds. For instance, it has been utilized in the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones through palladium[0]-mediated Ullmann cross-coupling reactions with beta-halo-enals, -enones, or -esters, demonstrating its value in constructing nitrogen-containing heterocycles (Banwell et al., 2004).
Material Science Applications
In material science, 1-Bromo-3-(bromomethyl)-5-nitrobenzene has been reported to influence the electron transfer processes in polymer solar cells. Specifically, its addition to the active layer of polymer solar cells led to a significant improvement in device performance by enhancing excitonic dissociation and reducing recombination, thereby boosting power conversion efficiency (Fu et al., 2015).
Analytical Chemistry Applications
In the realm of analytical chemistry, sensitive methods have been developed for the determination of potentially genotoxic impurities in pharmaceutical compounds, including 1-Bromo-3-(bromomethyl)-5-nitrobenzene, using hyphenated techniques like GC–MS and LC–MS. This underscores its relevance in ensuring the safety and purity of pharmaceutical products (Raman et al., 2017).
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXVMDOMLHNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564823 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
CAS RN |
139194-80-2 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

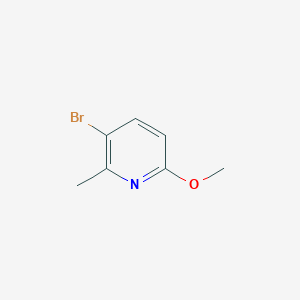
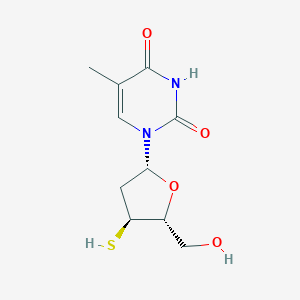
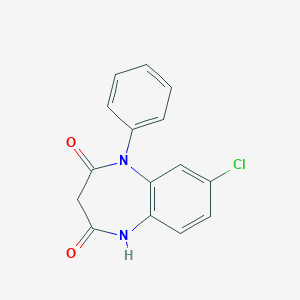
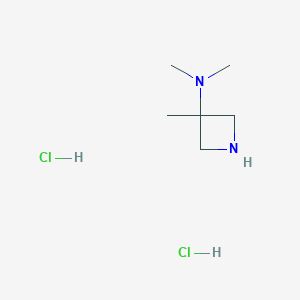
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
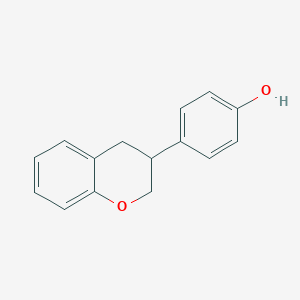
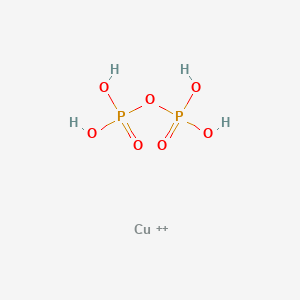
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
